Cas no 313969-82-3 (2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one)

2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a fused benzochromen and quinazolinone scaffold. This structure imparts unique electronic and steric properties, making it of interest in pharmaceutical and materials research. The conjugated system enhances photophysical characteristics, potentially useful in optoelectronic applications. Its rigid framework may improve binding affinity in medicinal chemistry, particularly for targets requiring planar aromatic interactions. The compound's synthetic versatility allows for further functionalization, enabling structure-activity relationship studies. Stability under ambient conditions and moderate solubility in common organic solvents facilitate handling in laboratory settings. These attributes make it a valuable intermediate for developing bioactive molecules or functional materials.
2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one structure
313969-82-3 structure
Product name:2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one
CAS No:313969-82-3
MF:C21H12N2O3
MW:340.33158493042
CID:6083985
PubChem ID:78337493

2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one
    • 313969-82-3
    • Inchi: 1S/C21H12N2O3/c24-20-14-7-3-4-8-17(14)22-19(23-20)16-11-15-13-6-2-1-5-12(13)9-10-18(15)26-21(16)25/h1-11,14H
    • InChI Key: GUJVNMHDMXIEKM-UHFFFAOYSA-N
    • SMILES: O1C(C(C2=NC(C3C=CC=CC3=N2)=O)=CC2=C1C=CC1C=CC=CC2=1)=O

Computed Properties

  • Exact Mass: 340.08479225g/mol
  • Monoisotopic Mass: 340.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 1
  • Complexity: 817
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 68.1Ų

2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0347-0502-5μmol
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
313969-82-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0347-0502-5mg
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
313969-82-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0347-0502-3mg
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
313969-82-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0347-0502-4mg
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
313969-82-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0347-0502-20μmol
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
313969-82-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0347-0502-15mg
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
313969-82-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0347-0502-1mg
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
313969-82-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0347-0502-50mg
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
313969-82-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0347-0502-25mg
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
313969-82-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0347-0502-75mg
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
313969-82-3 90%+
75mg
$208.0 2023-05-17

Additional information on 2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one

Introduction to 2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one (CAS No. 313969-82-3)

2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities. This compound, identified by the CAS number 313969-82-3, belongs to a class of molecules that exhibit promising properties for further development as therapeutic agents. The intricate framework of this molecule, featuring both benzofchrome and dihydroquinazolinone moieties, suggests a multifaceted interaction with biological targets, making it a subject of intense research interest.

The benzofchrome moiety, also known as chromenone, is a heterocyclic structure that has been extensively studied for its various pharmacological effects. Chromenones are known for their antioxidant, anti-inflammatory, and antimicrobial properties, which have been demonstrated in numerous preclinical studies. The presence of the 3-oxo-3H-benzofchromen-2-yl group in 2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one enhances its pharmacological potential by introducing additional reactive sites that can interact with biological receptors or enzymes.

The dihydroquinazolinone component of the molecule contributes to its complexity and functionality. Dihydroquinazolinones are a class of compounds that have shown activity in multiple therapeutic areas, including anticancer and antiviral applications. The fusion of the benzofchrome and dihydroquinazolinone units in 2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one creates a scaffold that may exhibit synergistic effects when interacting with biological targets. This structural combination has the potential to modulate multiple pathways simultaneously, which could lead to more effective therapeutic outcomes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one with greater accuracy. These tools have been instrumental in identifying key interactions between the compound and target proteins, providing insights into how it may function within biological systems. For instance, studies suggest that the benzofchrome ring may interact with aromatic hydrophobic pockets in target proteins, while the dihydroquinazolinone moiety could engage in hydrogen bonding or other polar interactions.

The synthesis of 2-{3-oxo-3H-benzofchromen-2-yl}-3,4-dihydroquinazolin-4-one represents a significant achievement in organic chemistry due to the challenges associated with constructing such a complex framework. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, to build the desired structure efficiently. The optimization of these synthetic routes has been crucial for producing sufficient quantities of the compound for further biological evaluation.

In terms of biological activity, preliminary studies on 2-{3-oxo-3H-benzofchromen}-2yl)-3,4-dihydroquinazolin]-4-one have revealed promising results in several disease models. For example, research indicates that this compound may exhibit inhibitory effects on certain kinases involved in cancer progression. The ability to modulate kinase activity is particularly relevant given the critical role these enzymes play in cell signaling pathways. Additionally, the compound has shown potential as an antioxidant agent, which could be beneficial in treating oxidative stress-related diseases such as neurodegenerative disorders.

The pharmacokinetic properties of 2-{3-oXo-H-benzofchromen]-yl)-34-dihydroqu1naz0lin]-41-one are also under investigation to determine its suitability for therapeutic use. Factors such as solubility, stability, and metabolic clearance are essential considerations when evaluating a new drug candidate. Preliminary data suggest that this compound exhibits reasonable solubility in aqueous solutions and stability under various storage conditions, which are favorable attributes for further development.

Future research on CAS No 31X3969-X83 will likely focus on refining its chemical structure to enhance its pharmacological profile while minimizing potential side effects. Techniques such as structure-based drug design and high-throughput screening will be employed to identify derivatives with improved activity and selectivity. Additionally, exploring new synthetic methodologies may enable more efficient production at scale.

The integration of machine learning and artificial intelligence into drug discovery has opened up new avenues for studying compounds like CAS No 31X3969-X83. These technologies can analyze vast datasets rapidly to identify patterns and correlations that might not be apparent through traditional experimental methods alone. By leveraging AI-driven platforms researchers can accelerate the process from initial design through optimization significantly shortening time-to-market for new therapeutics.

In conclusion,CASS No 31X3969-X83 represents an exciting development within pharmaceutical chemistry due lo its unique structural features and potential biological activities It remains one o many promising candidates being explored fur further investigation into treating various diseases As our understanding o molecular interactions continues lo grow so too will our ability lo harness these natural products effectively supporting human health worldwide

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